5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both nitrophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Friedel-Crafts Acylation: Formation of the isoindole core.
Substitution Reaction: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong bases or acids depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the trifluoromethyl group.
5-(2-Nitrophenyl)-2-(trifluoromethyl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the phenyl group.
Uniqueness
The presence of both the nitrophenyl and trifluoromethylphenyl groups in 5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE provides unique chemical properties that can be exploited in various applications, making it distinct from similar compounds.
Properties
Molecular Formula |
C21H11F3N2O4 |
---|---|
Molecular Weight |
412.3g/mol |
IUPAC Name |
5-(2-nitrophenyl)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H11F3N2O4/c22-21(23,24)13-4-3-5-14(11-13)25-19(27)16-9-8-12(10-17(16)20(25)28)15-6-1-2-7-18(15)26(29)30/h1-11H |
InChI Key |
GLHWQDNSXMALOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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